molecular formula C12H17NO2S B1469471 Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate CAS No. 1335140-16-3

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate

Cat. No.: B1469471
CAS No.: 1335140-16-3
M. Wt: 239.34 g/mol
InChI Key: KOTIMFAYIFZFIR-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C12H17NO2S
  • Molecular Weight : 239.34 g/mol
  • CAS Number : 1335140-16-3

This compound features a thioether functional group, which is significant for its biological interactions.

  • PPAR Agonism : this compound has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Agonism of PPARα has demonstrated potential in ameliorating conditions such as diabetic retinopathy and inflammation associated with metabolic disorders .
  • Cytochrome P450 Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary studies suggest that it does not exhibit significant time-dependent inhibition of major CYP450 isoforms, indicating a lower risk of drug-drug interactions compared to other compounds .
  • hERG Channel Inhibition : Safety assessments for cardiac toxicity are critical in drug development. This compound showed low potency against the hERG potassium channel, suggesting a favorable safety profile regarding cardiotoxicity .

In Vivo Efficacy

Research utilizing animal models has demonstrated that systemic administration of this compound can reduce retinal vascular leakage in diabetic rats, aligning its efficacy with that of established treatments like Fenofibrate. This suggests potential therapeutic applications in treating diabetic macular edema .

Table 1: Summary of Biological Activities

Activity TypeFindings
PPAR AgonismAmeliorates inflammation and vascular leakage
CYP450 InteractionLow risk of drug-drug interactions due to minimal inhibition
hERG Channel InhibitionLow potency indicates reduced cardiotoxicity risk
In Vivo EfficacyReduces retinal vascular leakage in diabetic models

Case Studies

  • Diabetic Retinopathy Model : In a study involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in retinal vascular leakage compared to untreated controls. This effect was comparable to that observed with standard therapies .
  • Safety Profile Assessment : A comprehensive assessment using colorimetric enzyme assays indicated no observable cytotoxicity at concentrations up to 200 µM in retinal pigment epithelial cells, further supporting its safety for potential therapeutic use .

Research Findings

Recent studies have highlighted the compound's versatility in addressing various metabolic disorders through modulation of key biological pathways. Its ability to cross the blood-retinal barrier and maintain bioavailability positions it as a promising candidate for further investigation in clinical settings.

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)sulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTIMFAYIFZFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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